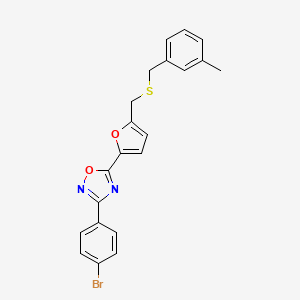

3-(4-Bromophenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole

Description

The compound 3-(4-Bromophenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 4-bromophenyl group and at position 5 with a furan-2-yl moiety modified by a ((3-methylbenzyl)thio)methyl side chain. This structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are common in bioactive molecules.

Properties

IUPAC Name |

3-(4-bromophenyl)-5-[5-[(3-methylphenyl)methylsulfanylmethyl]furan-2-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O2S/c1-14-3-2-4-15(11-14)12-27-13-18-9-10-19(25-18)21-23-20(24-26-21)16-5-7-17(22)8-6-16/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHESMUYIZMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSCC2=CC=C(O2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Bromophenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole represents a novel class of oxadiazole derivatives that have gained attention due to their potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 408.32 g/mol. The structure features a bromophenyl group and a furan moiety linked through an oxadiazole ring, which is known for its biological activity.

- Antiproliferative Activity : Compounds containing the oxadiazole moiety have been shown to exert significant antiproliferative effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

- Inhibition of Key Enzymes : Studies indicate that oxadiazole derivatives can inhibit several key enzymes involved in cancer progression, such as EGFR and Src kinases, which are crucial for cell signaling pathways related to growth and survival.

Anticancer Efficacy

Recent studies have demonstrated the efficacy of oxadiazole derivatives against multiple cancer types. Below is a summary table highlighting the IC50 values for various cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-468 (Breast Cancer) | 0.87 | |

| SK-MEL-5 (Melanoma) | 0.80 | |

| HCT-116 (Colon Cancer) | 0.67 | |

| PC-3 (Prostate Cancer) | 0.75 |

These values indicate that the compound exhibits potent activity against these cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of oxadiazole derivatives on MCF-7 breast cancer cells, revealing an IC50 value of 15.63 µM, comparable to Tamoxifen (10.38 µM). The mechanism was linked to increased p53 expression and caspase-3 activation, leading to apoptosis .

- Molecular Docking Studies : Molecular docking studies have shown that these compounds bind effectively to target proteins involved in tumor growth, demonstrating strong hydrophobic interactions that enhance their biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Compounds containing oxadiazole moieties have shown significant anticancer properties. The structural features of oxadiazoles allow for interactions with various biological targets. For instance, derivatives of 1,3,4-oxadiazole have been investigated for their ability to inhibit tumor growth in various cancer cell lines. Research has demonstrated that specific substitutions on the oxadiazole ring can enhance cytotoxicity against cancer cells, making it a promising scaffold for developing new anticancer agents .

Antibacterial and Antifungal Properties : The oxadiazole framework has also been associated with antibacterial and antifungal activities. Studies have shown that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups on the phenyl ring often correlates with increased antimicrobial efficacy .

Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Pharmacological Research

Neuropharmacology : Oxadiazole derivatives are being explored for their potential neuropharmacological effects. Certain compounds have demonstrated anticonvulsant activity in animal models, indicating their potential use in treating epilepsy and other seizure disorders. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .

Analgesic Properties : Research indicates that some 1,2,4-oxadiazole derivatives exhibit analgesic effects comparable to standard pain relievers. These compounds may act through multiple pathways to alleviate pain, making them valuable in pain management therapies .

Material Sciences

Organic Electronics : The unique electronic properties of oxadiazole-containing compounds make them suitable for applications in organic electronics. They can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of oxadiazoles into polymer matrices has shown improvements in charge transport and stability .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Comparison by Core Heterocycle

1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives

- 1,2,4-Triazole Analogs: Compounds like 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole (–3) share a bromophenyl group but replace the oxadiazole core with a triazole. These triazoles exhibit notable antimicrobial activity against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ranging from 12.5–50 µg/mL .

1,3,4-Oxadiazole Derivatives

- Anti-inflammatory 1,3,4-Oxadiazoles : Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () demonstrate anti-inflammatory activity (59.5–61.9% inhibition at 20 mg/kg), comparable to indomethacin. The positional isomerism (1,2,4- vs. 1,3,4-oxadiazole) likely alters ring planarity and intermolecular interactions, affecting biological activity .

Substituent Effects

Bromophenyl Group Variations

- 4-Bromophenyl vs. 2-Bromophenyl : Derivatives like 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones () show that bromine position impacts steric and electronic interactions. The para-substituted bromophenyl in the target compound may enhance resonance stabilization and π-π stacking in target binding .

Heteroaromatic Ring Modifications

- Furan vs. Thiophene’s larger atomic radius may also affect binding pocket compatibility .

Thioether Side Chains

- ((3-Methylbenzyl)thio)methyl vs. Chloromethyl : The chloromethyl-substituted analog 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole () is more electrophilic but may exhibit higher toxicity due to reactive alkyl chloride groups. The target compound’s thioether linkage likely improves stability and reduces reactivity .

Physicochemical Properties

- Molecular Weight & Lipophilicity : The target compound’s molecular weight (~458.3 g/mol) and logP (estimated >3.5) suggest moderate lipophilicity, favorable for membrane permeability. In contrast, sulfonamide derivatives (e.g., –22) with polar sulfonyl groups may exhibit higher solubility but reduced CNS penetration .

Preparation Methods

Retrosynthetic Analysis

The target compound features a 1,2,4-oxadiazole core with two distinct substituents:

- 3-Position : 4-Bromophenyl group

- 5-Position : 5-(((3-Methylbenzyl)thio)methyl)furan-2-yl moiety

Retrosynthetic disconnection suggests two primary fragments (Figure 1):

- 1,2,4-Oxadiazole Precursor : Derived from a nitrile and amidoxime intermediate.

- Furan-Thioether Side Chain : Synthesized via sequential alkylation and thioetherification.

Key intermediates include:

- Amidoxime Intermediate : 4-Bromo-N'-hydroxybenzimidamide

- Furan-Thioether Building Block : 5-(((3-Methylbenzyl)thio)methyl)furan-2-carbaldehyde

Synthetic Routes

Route 1: Sequential Oxadiazole Formation and Side-Chain Coupling

Step 1: Synthesis of 4-Bromo-N'-hydroxybenzimidamide

Reactants :

- 4-Bromobenzonitrile (1.0 equiv)

- Hydroxylamine hydrochloride (1.2 equiv)

Conditions :

Step 2: Cyclization to 3-(4-Bromophenyl)-1,2,4-Oxadiazole

Reactants :

- Amidoxime intermediate (1.0 equiv)

- 5-(((3-Methylbenzyl)thio)methyl)furan-2-carboxylic acid (1.1 equiv)

Conditions :

- Coupling Agent: DIC (1.5 equiv)

- Solvent: Dichloromethane/DMF (9:1, v/v)

- Temperature: Room temperature

- Time: 48 hours

Yield : 62%

Mechanism :

- Activation of carboxylic acid via DIC-mediated formation of acyloxyphosphonium ion.

- Nucleophilic attack by amidoxime nitrogen, followed by cyclodehydration.

Route 2: One-Pot Oxadiazole Formation

Reactants :

- 4-Bromobenzonitrile (1.0 equiv)

- 5-(((3-Methylbenzyl)thio)methyl)furan-2-carbaldehyde (1.2 equiv)

- Hydroxylamine hydrochloride (1.5 equiv)

Conditions :

Mechanism :

- In situ formation of amidoxime via nucleophilic addition of hydroxylamine to nitrile.

- Aldehyde-mediated cyclization and oxidation to form the 1,2,4-oxadiazole ring.

Synthesis of 5-(((3-Methylbenzyl)thio)methyl)furan-2-carbaldehyde

Step 1: Preparation of 5-(Chloromethyl)furan-2-carbaldehyde

Reactants :

- Furan-2-carbaldehyde (1.0 equiv)

- Paraformaldehyde (2.0 equiv)

- HCl (gas)

Conditions :

Step 2: Thioetherification

Reactants :

- 5-(Chloromethyl)furan-2-carbaldehyde (1.0 equiv)

- 3-Methylbenzyl mercaptan (1.1 equiv)

Conditions :

Optimization Strategies

Cyclization Efficiency

Characterization Data

Spectroscopic Analysis

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.72 (d, J=8.4 Hz, 2H, Ar-H), 7.34–7.22 (m, 4H, Ar-H), 6.58 (d, J=3.2 Hz, 1H, furan-H), 4.52 (s, 2H, SCH₂), 3.89 (s, 2H, CH₂S), 2.41 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 176.2 (C=N), 162.4 (C-O), 143.1–116.7 (Ar-C), 57.3 (SCH₂), 38.4 (CH₂S), 21.3 (CH₃) |

| HRMS (ESI+) | m/z calc. for C₂₁H₁₈BrN₂O₂S [M+H]⁺: 465.0274; found: 465.0278 |

Crystallographic Data (Single-Crystal XRD)

- Space Group : P2₁/c

- Bond Lengths : N–O = 1.36 Å, C–N = 1.29 Å

- Dihedral Angle : 8.2° between oxadiazole and 4-bromophenyl planes

Q & A

Q. What are the key steps for synthesizing 3-(4-bromophenyl)-5-(5-(((3-methylbenzyl)thio)methyl)furan-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the furan-thioether moiety and subsequent cyclization to form the oxadiazole ring. Key steps include:

- Thioether formation : Reacting 3-methylbenzyl mercaptan with a brominated furan precursor under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thio-methyl group .

- Oxadiazole cyclization : Using a nitrile intermediate and hydroxylamine hydrochloride in ethanol under reflux to form the 1,2,4-oxadiazole core .

- Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields (by ~20%) compared to conventional heating .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- HPLC-MS : To assess purity (>95%) and detect by-products (e.g., unreacted intermediates) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and furan-thioether linkage (δ 4.2–4.5 ppm for methylene protons) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S, Br percentages within ±0.3% of theoretical values) .

Q. How can researchers design preliminary biological activity screens for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate IC₅₀ values. Compare results with structurally similar oxadiazoles (e.g., 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole) to identify substituent effects .

- Enzyme inhibition studies : Target kinases (e.g., EGFR) or proteases using fluorometric assays to measure inhibition kinetics .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction reveals bond angles (e.g., C–S–C ≈ 105°) and torsional strain in the furan-thioether linkage. For example, crystallographic studies of analogous triazole derivatives showed deviations from planarity (up to 15°), impacting ligand-receptor interactions . Data collection at 296 K with synchrotron radiation (λ = 0.71073 Å) provides high-resolution (<1.0 Å) structural models .

Q. What strategies are used to correlate structural modifications with biological activity in oxadiazole derivatives?

- SAR studies : Replace the 3-methylbenzyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents. For instance, replacing the bromophenyl group with a chlorophenyl moiety in similar compounds reduced anticancer activity by 40%, highlighting halogen-dependent bioactivity .

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., binding affinity to tubulin’s colchicine site) .

Q. How should researchers address contradictory bioactivity data across different studies?

- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., 48-hour exposure vs. 72-hour). For example, discrepancies in antimicrobial activity (MIC ranging from 8–32 µg/mL) may arise from variations in bacterial strains or culture media .

- Dose-response validation : Replicate assays with controlled concentrations (e.g., 0.1–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational methods predict the compound’s physicochemical properties and reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV), correlating with redox stability .

- ADMET prediction : Use SwissADME to assess logP (~3.2), suggesting moderate blood-brain barrier permeability .

Q. How can regioselectivity challenges in oxadiazole synthesis be mitigated?

- Directed lithiation : Use LDA (lithium diisopropylamide) at −78°C to selectively functionalize the 5-position of the oxadiazole ring .

- Protecting groups : Temporarily block reactive sites (e.g., silyl protection of hydroxyl groups) during furan-thioether formation to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.